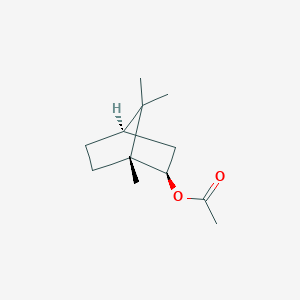

Isobornyl acetate

Overview

Description

Isobornyl acetate is a naturally occurring compound that is found in various essential oils. It is widely used in the fragrance industry due to its pleasant odor and is also used in the production of insecticides, plasticizers, and solvents. Isobornyl acetate has also been studied for its potential medicinal properties, including its ability to act as an anti-inflammatory agent. In

Scientific Research Applications

1. Toxicology and Environmental Applications

Isobornyl acetate (IA) has been extensively studied in toxicology, particularly regarding its reproductive toxicity. In a comprehensive study, IA was administered to rats and evaluated across several parameters such as viability, clinical signs, body weights, organ weights, and reproductive factors. The study concluded that IA did not adversely affect any investigated parameters, establishing a no observable adverse effect level (NOAEL) for IA toxicity and reproductive toxicity (Politano et al., 2017).

2. Industrial and Chemical Processing

Isobornyl acetate plays a significant role in industrial applications, especially in the field of fragrance, medicine, organic synthesis, and cosmetics. Studies have focused on environmentally friendly catalysts for the acetylation of camphene, which produces isobornyl acetate with high selectivity and yield, highlighting the potential of ionic liquids as viable alternatives to traditional catalysts in synthetic chemistry (Popova & Chukicheva, 2017). Another study focused on the synthesis of isobornyl acetate in a continuous process, developing a kinetic model that describes the process well, signifying advancements in the continuous production of isobornyl acetate (Liu et al., 2011).

3. Analytical Chemistry

In the realm of analytical chemistry, isobornyl acetate has been studied for its chromatographic behavior. Research has optimized parameters for the quantitative determination of bornyl and isobornyl acetate diastereomers, enhancing the understanding of their chromatographic behaviors and providing a foundation for further analytical applications (Sotnikova et al., 2017).

4. Material Science

In material science, the thermolysis of isobornyl acetate has been explored, yielding trimethylcyclopentadienes among other compounds. The study detailed the isolation process and established the structures of the products via hydrogenation and spectroscopic methods, indicating the material's potential in the synthesis of various industrial compounds (Haan & Kloosterziel, 2010).

properties

CAS RN |

17283-45-3 |

|---|---|

Product Name |

Isobornyl acetate |

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10-,12+/m1/s1 |

InChI Key |

KGEKLUUHTZCSIP-FOGDFJRCSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C |

SMILES |

CC(=O)OC1CC2CCC1(C2(C)C)C |

Canonical SMILES |

CC(=O)OC1CC2CCC1(C2(C)C)C |

boiling_point |

220-224 °C |

Color/Form |

Colorless to very pale straw-colored liquid |

density |

0.978 at °C 0.979-0.984 |

flash_point |

190 °F (88 °C) /closed cup/ |

Other CAS RN |

125-12-2 |

physical_description |

Liquid Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma |

shelf_life |

Stable under recommended storage conditions. |

solubility |

In water 9.721 mg/L at 25 °C (est) Insoluble in water Soluble in most fixed oils and in mineral oil Soluble in alcohol, fixed oils; slightly soluble in propylene glycol In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin Soluble (in ethanol) |

synonyms |

isobornyl acetate pichtosin |

vapor_pressure |

0.107 mm Hg at 25 °C (est) |

Origin of Product |

United States |

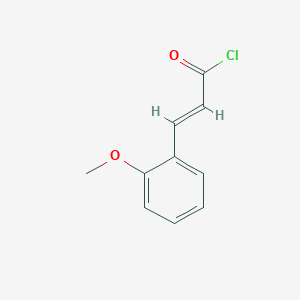

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)